molecular formula C10H11NO3 B3382890 2-(3-Acetamidophenyl)acetic acid CAS No. 37777-54-1

2-(3-Acetamidophenyl)acetic acid

Cat. No.: B3382890
CAS No.: 37777-54-1
M. Wt: 193.2 g/mol
InChI Key: BSQZJGRCRKIXES-UHFFFAOYSA-N
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Description

2-(3-Acetamidophenyl)acetic acid (CAS 37777-54-1) is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is provided as a high-purity material for research and development purposes, strictly for Research Use Only, and is not intended for diagnostic or therapeutic applications in humans or animals . In pharmaceutical research, this compound serves as a valuable precursor and building block. Its structural features make it a subject of interest in the development of novel analgesic and anti-inflammatory agents . Studies suggest that derivatives of acetamidophenyl compounds can exhibit significant activity by inhibiting key enzymes like cyclooxygenase (COX) involved in the inflammatory response . Furthermore, research has explored its incorporation into multitarget molecular hybrids, which have demonstrated promising results in inhibiting lipoxygenase (LOX) and showed significant inhibition of acetic acid-induced writhing in animal models, indicating potential for pain management applications . The compound should be stored sealed in a dry environment at room temperature . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

2-(3-acetamidophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-3-8(5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQZJGRCRKIXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337848
Record name 2-(3-Acetamidophenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-54-1
Record name 2-(3-Acetamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-acetamidophenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetamidophenyl)acetic acid can be achieved through several methods. One common approach involves the acylation of 3-aminophenylacetic acid with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-aminophenylacetic acid in a suitable solvent such as ethanol.
  • Add acetic anhydride dropwise while maintaining the reaction mixture at a low temperature.
  • Stir the reaction mixture for several hours at room temperature.
  • Neutralize the reaction mixture with a base such as sodium bicarbonate.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetamidophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenylacetic acid derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenylacetic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-(3-Acetamidophenyl)acetic acid lies in its role as a precursor in drug synthesis. Its structural characteristics allow it to participate in the development of various pharmaceutical compounds.

  • Analgesic and Anti-inflammatory Agents : The compound is being studied for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to well-known analgesics such as acetaminophen suggests that it may exhibit comparable pharmacological effects. Research indicates that derivatives of acetamidophenyl compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Multitarget Molecular Hybrids : Recent studies have explored the synthesis of molecular hybrids incorporating this compound. These hybrids have shown promising results in inhibiting lipoxygenase (LOX) and demonstrating analgesic activity. For example, hybrids derived from this compound exhibited significant inhibition of acetic acid-induced writhing in animal models, indicating potential for pain management applications .

Biological Interactions and Studies

Ongoing research is investigating the interactions of this compound with biological systems:

  • In Vitro Studies : Various studies have assessed the compound's efficacy against different biological targets. For instance, its ability to inhibit specific enzymes involved in pain pathways has been examined, showing promise for therapeutic applications .
  • Case Studies : In experimental models, compounds similar to this compound have demonstrated significant biological activity. For example, molecular hybrids incorporating this structure have been tested for their analgesic properties and shown effective results in pain models .

Mechanism of Action

The mechanism of action of 2-(3-Acetamidophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Synthesis Method
2-(3-Acetamidophenyl)acetic acid -NHCOCH₃ (meta) C₁₀H₁₁NO₃ 193.20 128–129 Antimalarial agents , c-Met inhibitors Microwave-assisted acetylation
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (meta), -OCH₃ (para) C₉H₉BrO₃ 245.06 386.3–387.2 Combretastatin A-4 synthesis Bromination of 4-methoxyphenylacetic acid
2-(4-(3-Acetamidophenyl)-1H-1,2,3-triazol-1-yl)acetic acid Triazole ring + -NHCOCH₃ C₁₂H₁₂N₄O₃ 260.25 Not reported c-Met inhibitors Copper-catalyzed azide-alkyne cycloaddition
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid -Cl (ortho), -OCH₃ (meta/para) C₁₀H₁₁ClO₄ 230.64 Not reported Research applications Not specified
2-Amino-2-(2,3-dimethoxyphenyl)acetic acid -NH₂ (α-carbon), -OCH₃ (ortho/meta) C₁₀H₁₃NO₄ 211.21 Not reported Biochemical research Not specified

Substituent Effects on Reactivity and Bioactivity

Electronic Effects
  • The acetamido group in this compound is electron-withdrawing due to resonance and inductive effects, reducing electron density on the phenyl ring. This enhances hydrogen-bonding capacity via the amide NH and carbonyl groups, critical for target binding in enzyme inhibition .
  • In contrast, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is electron-donating, increasing ring electron density. The bromine atom, however, is strongly electron-withdrawing, creating a polarized structure that facilitates electrophilic substitution reactions .
Hydrogen Bonding and Crystal Packing
  • The bromo-methoxy analog crystallizes as centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), stabilized by π-π stacking of aromatic rings .

Biological Activity

2-(3-Acetamidophenyl)acetic acid, also known as 3-acetamidophenylacetic acid, is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H11NO3
  • Molecular Weight : 195.20 g/mol
  • IUPAC Name : this compound

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Studies have demonstrated its efficacy in reducing pain responses in various animal models. For instance, in a study evaluating the analgesic activity through the acetic acid-induced writhing test, the compound showed a high inhibition rate of 98.1% at a concentration of 0.34 μM, suggesting strong analgesic potential comparable to established analgesics such as paracetamol .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity against several cancer types .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)2.36Apoptosis induction
HCT-116 (Colon)1.95Cell cycle arrest
PC-3 (Prostate)0.67Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
  • Signal Transduction Modulation : It affects various signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
  • Interaction with Receptors : Binding studies suggest that it may interact with specific receptors involved in pain perception and cancer cell signaling .

Study on Analgesic Properties

In a controlled study involving animal models, the administration of this compound significantly reduced pain-related behaviors compared to control groups. The study highlighted its potential as an alternative analgesic agent with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research

Recent research focused on the anticancer effects of this compound revealed its ability to induce apoptosis in various cancer cell lines. The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways . The results indicated that the compound could serve as a lead for developing new anticancer therapies.

Q & A

Q. What are the established synthetic routes for 2-(3-Acetamidophenyl)acetic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via acetylation of 3-aminophenylacetic acid under microwave irradiation (150°C, 10 min) in acetic acid, yielding 91% as a white solid . Key steps include:

  • Reagent ratio : 3-Aminophenylacetic acid (200 mg) in acetic acid (2 mL).
  • Purification : Ethyl acetate extraction followed by water washes.
  • Critical parameters : Microwave irradiation accelerates reaction kinetics, reducing side products.
  • Analytical validation : Confirmed via 1H^1H-NMR (DMSO-d6: δ 12.27 (s, 1H, COOH), 9.90 (s, 1H, NH), 3.51 (s, 2H, CH2)) and 13C^{13}C-NMR (DMSO-d6: δ 172.52 (COOH), 168.21 (CONH), 40.86 (CH2)) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • NMR :
    • 1H^1H-NMR detects the acetamido proton (δ 9.90) and aromatic protons (δ 7.47–6.91).
    • 13C^{13}C-NMR confirms carbonyl carbons (δ 172.52 for COOH, 168.21 for CONH) and the methyl group (δ 23.94) .
  • IR : Peaks at 1699 cm1^{-1} (C=O stretch, COOH) and 1662 cm1^{-1} (amide I band) .
  • Melting point : 128–129°C serves as a purity indicator .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethyl acetate (1:50 ratio) is effective for recrystallization, yielding high-purity crystals. Post-reaction, the mixture is washed with water to remove unreacted acetic acid, ensuring minimal impurities .

Advanced Research Questions

Q. How can conflicting NMR data from synthetic batches be resolved?

Discrepancies in 1H^1H-NMR signals (e.g., shifted acetamido protons) may arise from incomplete acetylation or residual solvents. Mitigation strategies include:

  • Deuterated solvent checks : Ensure DMSO-d6 is anhydrous to prevent peak broadening.
  • Quantitative 13C^{13}C-NMR : Compare integration ratios of CH2 (δ 40.86) and CH3 (δ 23.94) groups to confirm stoichiometry .
  • HPLC-MS : Detect low-abundance byproducts (e.g., unreacted 3-aminophenylacetic acid) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What crystallographic techniques are suitable for elucidating hydrogen-bonding networks in this compound derivatives?

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., R22_2^2(8) hydrogen-bonded dimers in brominated analogs ).
  • Key parameters :
    • Space group: Monoclinic (P21_1/c).
    • Unit cell dimensions: a=12.5022A˚,b=8.2690A˚,c=9.0199A˚,β=93.573a = 12.5022 \, \text{Å}, b = 8.2690 \, \text{Å}, c = 9.0199 \, \text{Å}, \beta = 93.573^\circ.
    • Thermal displacement (Uiso_{\text{iso}}): Methyl groups show higher mobility (Ueq_{\text{eq}} = 0.09 Å2^2) compared to aromatic protons .

Q. How does the electron-withdrawing acetamido group influence the compound’s reactivity in cross-coupling reactions?

The acetamido group deactivates the phenyl ring, directing electrophilic substitution to the para position. In bromination reactions (e.g., using Br2_2/acetic acid), regioselectivity is achieved with 98% purity, as confirmed by 1H^1H-NMR (δ 7.47–6.91 for substituted aromatic protons) .

Q. What strategies optimize microwave-assisted synthesis for scalable production?

  • Power modulation : Adjust irradiation cycles (e.g., 30 sec pulses) to prevent thermal degradation.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to reduce reaction time while maintaining >90% yield .
  • In-line analytics : Use FTIR probes to monitor acetylation in real time.

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale acetylation reactions?

  • Excess acetic anhydride : Use 1.2 equivalents to drive the reaction to completion.
  • Microwave uniformity : Employ vessels with efficient stirring to ensure homogeneous heating .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Software like Schrödinger’s QikProp calculates logP (1.89), PSA (66.8 Å2^2), and solubility (-3.2 logS), guiding drug-likeness optimization .
  • Docking studies : AutoDock Vina models interactions with cyclooxygenase-2 (COX-2), identifying potential anti-inflammatory analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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